molecular formula C14H11FN2O3S B1386735 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1019115-34-4

2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B1386735
CAS No.: 1019115-34-4
M. Wt: 306.31 g/mol
InChI Key: PQMFIEZLKDVBJL-UHFFFAOYSA-N
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Description

2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11FN2O3S and its molecular weight is 306.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . The inhibition of xanthine oxidase by this compound is significant because it can potentially reduce the production of uric acid, which is implicated in conditions such as gout . Additionally, the compound’s interaction with oxidative stress markers and inflammatory cytokines suggests its potential role in modulating oxidative stress and inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies involving diabetic rat models, this compound has been shown to ameliorate insulin sensitivity and hyperlipidemia . It influences cell function by modulating cell signaling pathways, particularly those involved in glucose metabolism and lipid regulation. The compound’s impact on gene expression is evident from its ability to normalize the levels of pro-inflammatory cytokines and oxidative stress markers . Furthermore, it has been observed to restore the morphology of pancreatic islets and reduce hepatic inflammation in diabetic rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of xanthine oxidase, thereby inhibiting its activity . This inhibition is achieved through mixed-type inhibition, where the compound blocks the catalytic active site and prevents substrate binding . Additionally, the compound’s antioxidant properties are attributed to its ability to increase the levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels . These interactions highlight the compound’s role in mitigating oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively in laboratory settings. Over time, the compound has demonstrated stability and sustained efficacy in reducing hyperglycemia, glucose intolerance, and insulin resistance in diabetic rat models . The compound’s long-term effects include the normalization of lipid profiles and the attenuation of oxidative stress markers . Histopathological examinations have shown that the compound can restore the morphology of pancreatic islets and reduce hepatic inflammation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at therapeutic doses, the compound effectively ameliorates insulin sensitivity and reduces hyperlipidemia without causing significant adverse effects . At higher doses, there may be potential toxic effects, including hepatic and renal toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as xanthine oxidase and modulates oxidative stress markers . Its effects on metabolic flux and metabolite levels are evident from its ability to normalize lipid profiles and reduce pro-inflammatory cytokines . The compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its localization to target tissues . Its accumulation in pancreatic islets and hepatic tissues suggests a targeted distribution that enhances its therapeutic effects . Understanding the transport mechanisms can aid in optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is likely directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on oxidative stress and inflammation . Targeting signals and post-translational modifications may play a role in directing the compound to these compartments, enhancing its therapeutic potential .

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-8-3-1-7(2-4-8)12(18)17-14-16-11-9(13(19)20)5-6-10(11)21-14/h1-4,9H,5-6H2,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMFIEZLKDVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 2
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 3
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 4
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 5
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Reactant of Route 6
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

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